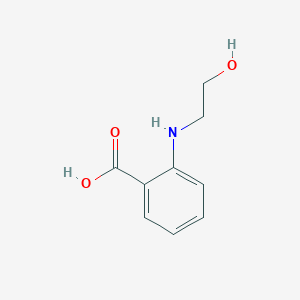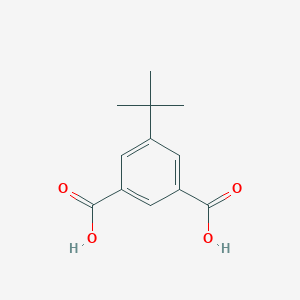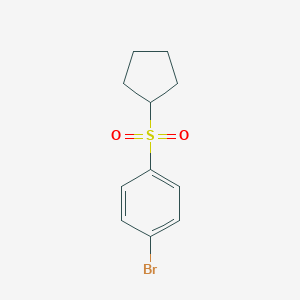
1-Bromo-4-(cyclopentanesulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Bromo-4-(cyclopentanesulfonyl)benzene” is a chemical compound with the CAS Number: 173387-45-6. It has a molecular weight of 289.19 . The IUPAC name for this compound is 1-bromo-4-(cyclopentylsulfonyl)benzene .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C11H13BrO2S . The InChI code for this compound is 1S/C11H13BrO2S/c12-9-5-7-11(8-6-9)15(13,14)10-3-1-2-4-10/h5-8,10H,1-4H2 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the searched resources, it’s worth noting that benzene compounds typically undergo electrophilic aromatic substitution reactions . The presence of a bromine atom might make this compound more susceptible to nucleophilic substitution reactions .Scientific Research Applications
Synthesis and Material Development
1-Bromo-4-(cyclopentanesulfonyl)benzene is a versatile compound utilized in the synthesis of various materials and chemicals, demonstrating the importance of brominated and sulfonyl functional groups in organic synthesis. For example, it serves as a precursor for developing luminescent materials and conducting advanced synthesis methodologies.
Luminescent Materials : A study demonstrated the synthesis of 1-Bromo-4-(2,2-diphenylvinyl) benzene through a Wittig-Horner reaction, showcasing its application in creating materials with significant photoluminescence properties. This compound exhibited notable aggregation-induced emission (AIE) characteristics, highlighting its potential in developing new luminescent materials (Liang Zuo-qi, 2015).
Synthetic Methodologies : The compound has been used in the synthesis of bromo-, boryl-, and stannyl-functionalized benzenes, emphasizing its role in facilitating diverse chemical transformations. Efficient, high-yield routes have been developed for functionalizing benzenes, starting from key brominated precursors, which are crucial for further chemical modifications and applications in catalysis and materials science (Christian Reus et al., 2012).
Complex Molecule Assembly : Utilizing palladium catalysis, 1-Bromo-2-(cyclopropylidenemethyl)benzenes have been reacted with 2-alkynylphenols to form indeno[1,2-c]chromenes, showcasing the compound's utility in constructing complex molecular structures from simple starting materials. This approach highlights its application in synthetic organic chemistry for creating compounds with potential pharmacological properties (Xiaolin Pan et al., 2014).
Advanced Characterization and Theoretical Studies
- Characterization and Modeling : The synthesis, characterization, and theoretical studies of 1-bromo-4-(3,7-dimethyloctyl)benzene have been conducted to understand its properties better and explore its applications in nanotechnology and materials science. These studies include detailed NMR, IR spectroscopy, and density functional theory (DFT) calculations, providing insights into the compound's structure and potential applications in the bottom-up synthesis of graphene nanoribbons (S. Patil et al., 2012).
Mechanism of Action
Target of Action
Brominated benzene compounds are generally known to interact with various biological targets, depending on their specific functional groups and the context of their use .
Mode of Action
The mode of action of 1-Bromo-4-(cyclopentylsulfonyl)benzene involves electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Brominated benzene compounds can participate in various biochemical reactions, including electrophilic aromatic substitution .
Result of Action
The compound’s bromination of the benzene ring can potentially influence various biological processes, depending on the context of its use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-4-(cyclopentylsulfonyl)benzene. Factors such as temperature, pH, and the presence of other chemical entities can affect the compound’s reactivity and its interactions with biological targets .
properties
IUPAC Name |
1-bromo-4-cyclopentylsulfonylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2S/c12-9-5-7-11(8-6-9)15(13,14)10-3-1-2-4-10/h5-8,10H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVMOUOFLLDHPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601482 |
Source


|
| Record name | 1-Bromo-4-(cyclopentanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173387-45-6 |
Source


|
| Record name | 1-Bromo-4-(cyclopentylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173387-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(cyclopentanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

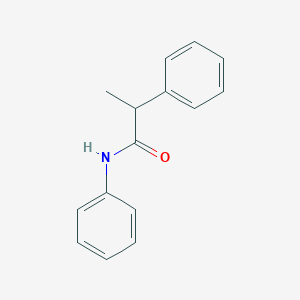
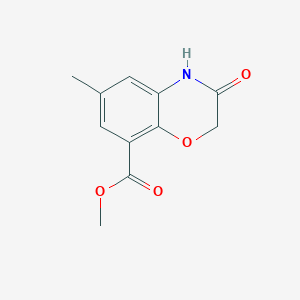
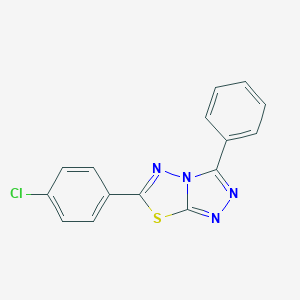
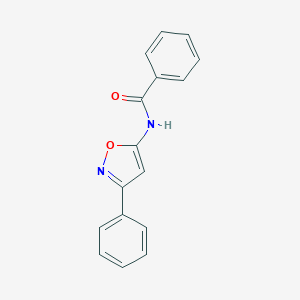


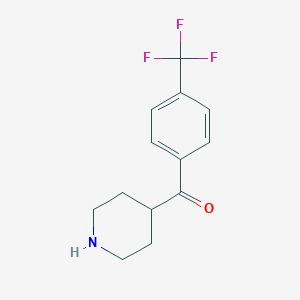
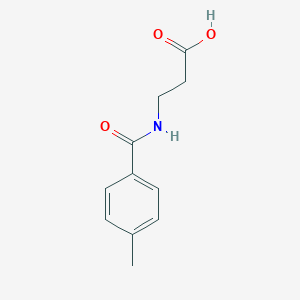
![(S)-4-Ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B182066.png)


